molecular formula C21H21ClN4O3 B2922084 3-(2-chlorophenyl)-6-(4-(4-methoxyphenyl)piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione CAS No. 847398-29-2

3-(2-chlorophenyl)-6-(4-(4-methoxyphenyl)piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2922084
CAS No.: 847398-29-2
M. Wt: 412.87
InChI Key: IUZFIVNEEOHQLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-chlorophenyl)-6-(4-(4-methoxyphenyl)piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione is a potent and selective inhibitor of phosphodiesterase 10A (PDE10A), an enzyme highly expressed in the medium spiny neurons of the striatum, a key brain region for motor control and reward processing. By elevating intracellular levels of cyclic nucleotides cAMP and cGMP , this compound modulates dopaminergic and glutamatergic signaling pathways, making it a critical pharmacological tool for investigating the pathophysiology and potential treatment of neuropsychiatric and neurological disorders. Its primary research value lies in preclinical models of schizophrenia , where PDE10A inhibition demonstrates potential to alleviate positive symptoms (e.g., psychosis) and negative symptoms (e.g., social withdrawal), as well as cognitive deficits. Furthermore, its application extends to research on Huntington's disease, Parkinson's disease, and addiction, providing scientists with a means to dissect the role of striatal output pathways in complex behaviors and disease states. This inhibitor is essential for advancing the understanding of PDE10A biology and for validating new therapeutic targets within the central nervous system.

Properties

IUPAC Name

3-(2-chlorophenyl)-6-[4-(4-methoxyphenyl)piperazin-1-yl]-1H-pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN4O3/c1-29-16-8-6-15(7-9-16)24-10-12-25(13-11-24)19-14-20(27)26(21(28)23-19)18-5-3-2-4-17(18)22/h2-9,14H,10-13H2,1H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUZFIVNEEOHQLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C3=CC(=O)N(C(=O)N3)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(2-chlorophenyl)-6-(4-(4-methoxyphenyl)piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the synthesis, biological evaluation, and therapeutic implications of this compound based on diverse research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The synthetic route often includes the formation of the pyrimidine core followed by the introduction of piperazine and chlorophenyl groups. The specific methodologies can vary based on the desired yield and purity of the final product.

Neuropharmacological Effects

The compound's structural components suggest possible interactions with neurotransmitter systems. Compounds containing piperazine rings have been studied for their affinity towards dopamine receptors. For example, a related compound demonstrated high selectivity for the dopamine D4 receptor with an IC50 value of 0.057 nM . This indicates that this compound may also possess neuropharmacological properties worth exploring.

In Vitro Studies

In vitro assays have been conducted to evaluate the cytotoxicity and selectivity of related compounds against various cancer cell lines. These studies often employ methods such as MTT assays to determine cell viability post-treatment. The results typically reveal a dose-dependent response, highlighting the potential of these compounds as anticancer agents.

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of pyrimidine derivatives. Research has shown that modifications to the piperazine moiety can significantly influence receptor affinity and biological efficacy. For instance, electron-withdrawing groups on aromatic rings have been associated with enhanced anticancer activity .

Data Tables

Compound NameStructureIC50 (μM)Target
Compound AStructure A27.6MDA-MB-231
Compound BStructure B0.057Dopamine D4 Receptor

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Receptor Binding

The compound shares structural similarities with several pyrimidine-dione derivatives documented in the evidence:

6-{4-[3-Chloro-4-(Trifluoromethyl)phenyl]piperazine-1-carbonyl}pyrimidine-2,4(1H,3H)-dione ():

  • Structure : Features a piperazine ring linked via a carbonyl group to the pyrimidine-dione core. The 3-chloro-4-(trifluoromethyl)phenyl substituent enhances lipophilicity.
  • Activity : While specific data are unavailable, the piperazine-carbonyl group may enhance binding to amine receptors, similar to dopamine D1 agonists (e.g., compounds in ).

6-[4-(3-Chlorophenyl)piperazin-1-yl]-3-cyclohexyl-1,2,3,4-tetrahydropyrimidine-2,4-dione ():

  • Structure : Contains a cyclohexyl group at position 3 and a 3-chlorophenylpiperazine at position 6.
  • Activity : Piperazine derivatives in this class often exhibit affinity for serotonin receptors, as seen in , where analogous compounds showed 5-HT2A antagonism.

6-((3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)amino)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione (): Structure: A propylamino linker connects the piperazine and pyrimidine-dione moieties.

Pharmacological and Antioxidant Profiles

  • 5-HT2A Receptor Antagonism: Compounds like 3-[2-[4-phenylpiperazin-1-yl]ethyl]-6,7-dihydro-5H-cyclopenta[b]thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione () demonstrate potent 5-HT2A antagonism, attributed to the piperazine-ethyl-thienopyrimidine scaffold. The target compound’s 4-methoxyphenylpiperazine group may similarly modulate receptor affinity but requires empirical validation.
  • Antioxidant Activity : Fluorinated pyrimidine-diones (e.g., S-86 and S-123 in ) inhibit lipid peroxidation by 44–58%. While the target compound lacks fluorine, its methoxy group could contribute to radical scavenging, though likely with reduced efficacy compared to trifluoromethyl or chloro substitutions.

Data Tables

Table 1: Structural and Functional Comparison of Pyrimidine-2,4-dione Derivatives

Compound Name Substituents (Position 3/6) Bioactivity Reference
3-(2-Chlorophenyl)-6-(4-(4-methoxyphenyl)piperazin-1-yl)pyrimidine-2,4-dione 3: 2-chlorophenyl; 6: 4-methoxyphenylpiperazine Hypothesized 5-HT2A antagonism Target Compound
6-{4-[3-Chloro-4-(trifluoromethyl)phenyl]piperazine-1-carbonyl}pyrimidine-2,4-dione 6: Piperazine-carbonyl; aryl substituent Receptor binding (theoretical)
6-[4-(3-Chlorophenyl)piperazin-1-yl]-3-cyclohexylpyrimidine-2,4-dione 3: Cyclohexyl; 6: 3-chlorophenylpiperazine Serotonin receptor affinity (analogues)
S-86 (Fluorinated derivative) 3: 2-Chloroethyl; 6: Difluoro(phenyl)methyl 58.12% lipid peroxidation inhibition

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.